molecular formula C11H10O2 B2782289 2-Benzofurancarboxaldehyde, 4,7-dimethyl- CAS No. 196519-54-7

2-Benzofurancarboxaldehyde, 4,7-dimethyl-

Cat. No.: B2782289
CAS No.: 196519-54-7
M. Wt: 174.199
InChI Key: DOPXXMXFFWRALW-UHFFFAOYSA-N
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Description

2-Benzofurancarboxaldehyde, 4,7-dimethyl- is an organic compound with the molecular formula C11H10O2. It is a derivative of benzofuran, featuring a carboxaldehyde group at the second position and methyl groups at the fourth and seventh positions. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethylbenzofuran.

    Formylation Reaction: The key step involves the formylation of 4,7-dimethylbenzofuran to introduce the carboxaldehyde group at the second position.

Industrial Production Methods: In an industrial setting, the production of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzofurancarboxaldehyde, 4,7-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 2-Benzofurancarboxaldehyde, 4,7-dimethyl- is unique due to the presence of both the carboxaldehyde group and the methyl groups, which can influence its reactivity and physical properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4,7-dimethyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-8(2)11-10(7)5-9(6-12)13-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPXXMXFFWRALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=C(C=C1)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 200 ml of a solution of 17.4 g of 3,6-dimethylsalicylaldehyde in N,N-dimethyformamide were added 32 g of anhydrous potassium carbonate and 17.8 ml of bromoacetaldehyde diethyl acetal. The resulting mixture was stirred at 150° C. for 2.5 hours, cooled to room temperature by allowing to stand, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The resulting residue was purified by silica gel column chromatography to give 23.4 g of an ether. This ether was dissolved in 120 ml of acetic acid. The resulting solution was refluxed under nitrogen stream for 8 hours, cooled to room temperature by allowing to stand, and poured into a saturated aqueous solution of sodium bicarbonate. The resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The resulting crude product was washed with hexane to give 7.8 g of the title compound as a pale yellow solid.
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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere at −35° C., 18.4 ml of n-butyllithium (1.56M hexane solution) was added to 50 ml of a solution of 3.5 g of 4,7-dimethylbenzofuran in anhydrous tetrahydrofuran, and the resulting mixture was stirred for 15 minutes, followed by the dropwise addition thereto of 5.6 ml of N,N-dimethylformamide. The temperature of the resulting mixture was raised to room temperature, followed by the addition of ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The resulting crude crystal was washed with n-hexane to give 2.3 g of the title compound as a pale-yellow solid.
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Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, n-butyllithium (1.56 M hexane solution, 18.4 ml) was added at −35° C. to a solution (50 ml) of the 4,7-dimethylbenzofuran (3.5 g) in dry tetrahydrofuran. Then the resulting mixture was stirred for 15 min and N,N-dimethylformamide (5.6 ml) was added dropwise to the mixture. Next, the reaction mixture was heated to room temperature and ethyl acetate was added to the mixture. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. After evaporating the solvent, the resulting crude crystals were washed with n-hexane to give 4,7-dimethylbenzofuran-2-carbaldehyde (2.3 g) as a pale yellow solid.
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